molecular formula C13H23BO2 B566186 4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 448211-43-6

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B566186
M. Wt: 222.135
InChI Key: NZTDAXQXIPAWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 448211-43-6 . It has a molecular weight of 222.14 . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 . This code represents the compound’s molecular structure.

It should be stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

Epigenetic Modulation

Research on DNA methyltransferase inhibitors illustrates the profound impact of chemical agents on epigenetic modifications, potentially influencing gene expression without altering the DNA sequence. Such compounds, including nucleoside analogs, have shown promise in inhibiting hypermethylation, a common feature in malignancies, thereby restoring tumor suppressor gene activity and demonstrating antitumor effects in preclinical models. This highlights the broader potential for chemicals in modulating epigenetic landscapes for therapeutic purposes (Goffin & Eisenhauer, 2002).

Organic Thermoelectric Materials

The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as a thermoelectric material exemplifies the growing interest in organic compounds for energy conversion applications. Recent advancements have achieved significant improvements in the thermoelectric efficiency of PEDOT-based materials, suggesting a potential role for similar organic compounds in developing low-cost, flexible, and environmentally friendly thermoelectric devices. This research underscores the utility of organic chemistry in addressing energy sustainability challenges (Yue & Xu, 2012).

Catalytic Oxidation

Studies on the selective catalytic oxidation of cyclohexene demonstrate the capacity for controlled chemical reactions to produce industrially relevant intermediates with high selectivity. The ability to direct the oxidation process towards specific products with different functional groups opens avenues for synthesizing a wide array of chemicals from simple precursors, highlighting the role of catalysis in modern synthetic chemistry (Cao et al., 2018).

Environmental Toxicology

The review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) sheds light on the environmental and health impacts of industrial chemicals. Understanding the acute and subchronic toxicity, along with potential irritant and sensitization properties, is crucial for assessing the risks associated with chemical spills and exposures. Such research informs safety regulations and risk assessment protocols for chemicals in industrial use (Paustenbach et al., 2015).

Ethylene Action Inhibition

Investigations into the effects of 1-methylcyclopropene (1-MCP) on ethylene perception in plants offer insights into the regulation of plant growth and fruit ripening. By inhibiting ethylene action, 1-MCP can extend the shelf life of fruits and vegetables, emphasizing the importance of chemical interventions in post-harvest technology and food preservation (Blankenship & Dole, 2003).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTDAXQXIPAWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

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